1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
CAS No.: 2168145-64-8
Cat. No.: VC11998462
Molecular Formula: C7H9IO3
Molecular Weight: 268.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168145-64-8 |
|---|---|
| Molecular Formula | C7H9IO3 |
| Molecular Weight | 268.05 g/mol |
| IUPAC Name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) |
| Standard InChI Key | OGEALQQRSHGKJK-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(OC2)CI)C(=O)O |
| Canonical SMILES | C1C2(CC1(OC2)CI)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The molecule’s defining feature is its 2-oxabicyclo[2.1.1]hexane scaffold, a strained bicyclic system comprising a five-membered ring fused to a three-membered oxolane ring. This architecture imposes significant steric constraints, which influence both its chemical reactivity and conformational stability. The iodomethyl group (-CH2I) at position 1 and the carboxylic acid (-COOH) at position 4 introduce polarizable and reactive sites, respectively, enabling diverse functionalization pathways .
Physicochemical Properties
Key physical properties include a molecular formula of C7H9IO3 and a molecular weight of 268.05 g/mol. Predicted properties derived from computational models suggest a density of ~1.98 g/cm³ and a boiling point of approximately 222°C . The compound’s solubility profile is dominated by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in nonpolar solvents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H9IO3 | |
| Molecular Weight | 268.05 g/mol | |
| Density | 1.979±0.06 g/cm³ (Predicted) | |
| Boiling Point | 222.0±13.0°C (Predicted) | |
| Solubility | Moderate in DMSO |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically begins with 2-oxabicyclo[2.1.1]hexane derivatives, which undergo sequential functionalization. A common route involves:
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Iodination: Introduction of the iodomethyl group via radical iodination or nucleophilic substitution using methyl iodide .
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Carboxylic Acid Formation: Oxidation of a precursor alcohol or nitrile group at position 4, often employing Jones reagent or potassium permanganate under acidic conditions .
Industrial-Scale Production
Industrial processes prioritize efficiency and yield, utilizing continuous flow reactors to optimize iodination steps. This approach minimizes byproduct formation and enhances reaction control, achieving >85% purity in bulk batches. Recent advancements in catalytic iodination, such as using iodide salts with peroxydisulfate oxidants, have further improved scalability .
Reactivity and Functionalization
The iodomethyl group serves as a versatile handle for further modifications. Key reactions include:
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Nucleophilic Substitution: Replacement of iodine with amines, thiols, or alkoxides under mild conditions .
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Cross-Coupling Reactions: Participation in Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkyne groups, respectively .
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Carboxylic Acid Derivatives: Conversion to esters, amides, or acyl chlorides for pharmacological profiling .
Applications in Chemical and Pharmaceutical Research
Medicinal Chemistry
The compound’s rigid bicyclic core mimics natural product frameworks, making it a promising scaffold for drug design. Patent literature highlights its use in developing GPR120 modulators, a class of therapeutics targeting metabolic disorders like diabetes and obesity . Structural analogs have demonstrated efficacy in preclinical models by enhancing insulin sensitivity and reducing hepatic glucose production .
Biological Probes
Researchers exploit the iodine atom for radiolabeling (e.g., with iodine-125) to track molecular interactions in vitro. This application is particularly valuable in studying enzyme-substrate binding dynamics or membrane transporter localization .
Material Science
The compound’s stability under thermal stress (>200°C) has led to its exploration in high-performance polymers. Incorporating it into polyamide backbones enhances mechanical strength and chemical resistance, suitable for aerospace components.
Comparative Analysis with Related Compounds
4-(Difluoromethyl)-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylic Acid
This analog (CAS 2503207-76-7) replaces the iodomethyl group with a difluoromethyl moiety, reducing reactivity but enhancing metabolic stability. Its applications focus on antiviral drug candidates, leveraging fluorine’s electronegativity to improve target binding .
1-(Iodomethyl)-2-Oxabicyclo[2.1.1]Hexane-4-Carbonitrile
The carbonitrile derivative (CAS 2230803-78-6) exhibits distinct reactivity, with the nitrile group enabling click chemistry applications. It serves as a precursor for heterocyclic compounds in agrochemical research .
Future Directions and Research Opportunities
Ongoing studies aim to:
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Develop asymmetric synthesis routes to access enantiomerically pure forms for chiral drug development.
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Explore photocatalytic C–I bond activation to enable novel coupling reactions under mild conditions.
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Investigate in vivo pharmacokinetics of GPR120-targeted derivatives to advance lead candidates into clinical trials .
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